N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 2034255-43-9
VCID: VC7009463
InChI: InChI=1S/C14H13N5O4/c20-13(14(21)17-12-4-8-23-18-12)15-9-10(11-3-1-7-22-11)19-6-2-5-16-19/h1-8,10H,9H2,(H,15,20)(H,17,18,21)
SMILES: C1=CN(N=C1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CO3
Molecular Formula: C14H13N5O4
Molecular Weight: 315.289

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

CAS No.: 2034255-43-9

Cat. No.: VC7009463

Molecular Formula: C14H13N5O4

Molecular Weight: 315.289

* For research use only. Not for human or veterinary use.

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide - 2034255-43-9

Specification

CAS No. 2034255-43-9
Molecular Formula C14H13N5O4
Molecular Weight 315.289
IUPAC Name N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Standard InChI InChI=1S/C14H13N5O4/c20-13(14(21)17-12-4-8-23-18-12)15-9-10(11-3-1-7-22-11)19-6-2-5-16-19/h1-8,10H,9H2,(H,15,20)(H,17,18,21)
Standard InChI Key GARWXMWERBMQSI-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CO3

Introduction

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that combines furan, pyrazole, and isoxazole functionalities with an oxalamide backbone. This unique structure suggests potential biological activities, given the known properties of these heterocyclic rings. The compound's molecular formula is C14H13N5O4, and its molecular weight is approximately 315.28 g/mol .

Chemical Reactions

This compound can participate in various chemical reactions, including those typical of oxalamides and heterocyclic compounds. These reactions are often conducted under controlled laboratory conditions to optimize yield and minimize side reactions.

Synthesis

The synthesis of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step reactions. Although detailed synthesis protocols for this specific compound are not widely documented, similar compounds often require controlled temperatures and pH levels, with solvents like dimethyl sulfoxide or acetonitrile used to facilitate solubility and reaction kinetics.

Biological Activities

Compounds containing furan and pyrazole rings often exhibit significant biological activities due to their ability to interfere with cellular processes. While specific biological activity data for N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is limited, related compounds have shown antimicrobial and anticancer properties.

Potential Applications

Given its structural features, this compound could be valuable in medicinal chemistry for developing new drugs, particularly those targeting specific biological pathways influenced by furan and pyrazole moieties.

Future Research Directions

Further research is needed to fully explore the biological activities and potential therapeutic applications of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide. This includes in vitro and in vivo studies to assess its efficacy and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator